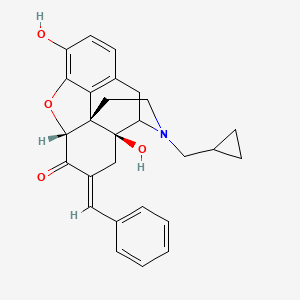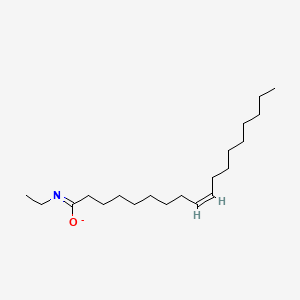
Aroplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aroplatin, also known as cis-bisneodecanoato-trans-R,R-1,2-diaminocyclohexane platinum (II), is a chemotherapeutic platinum analogue. It is the first liposomal platinum formulation to enter clinical trials. This compound is structurally similar to oxaliplatin, another platinum-based chemotherapeutic agent .
Preparation Methods
Aroplatin is prepared by encapsulating the platinum analogue in liposomes. The synthetic route involves the reaction of trans-R,R-1,2-diaminocyclohexane with neodecanoic acid to form the platinum complex. This complex is then encapsulated in liposomes using methods such as thin-film hydration, reverse-phase evaporation, freeze-drying, or ethanol injection .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the platinum complex followed by encapsulation in liposomes. The process is optimized to ensure high encapsulation efficiency and stability of the liposomal formulation.
Chemical Reactions Analysis
Aroplatin undergoes several types of chemical reactions, including:
Substitution Reactions: The platinum center can undergo substitution reactions with various nucleophiles, leading to the formation of different platinum complexes.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include chloride ions, ammonia, and other nucleophiles. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and controlled conditions.
Major Products: The major products of these reactions are various platinum complexes, which can have different biological activities and properties.
Scientific Research Applications
Aroplatin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the behavior of platinum complexes in various chemical reactions.
Biology: It is used to investigate the interactions of platinum complexes with biological molecules, such as DNA and proteins.
Medicine: this compound is primarily used in cancer research. .
Mechanism of Action
Aroplatin is compared with other platinum-based chemotherapeutic agents, such as cisplatin, carboplatin, and oxaliplatin:
Cisplatin: A widely used platinum-based drug with high efficacy but significant nephrotoxicity and other side effects.
Carboplatin: Developed as a less toxic alternative to cisplatin, with reduced nephrotoxicity but similar myelosuppressive effects.
Oxaliplatin: Structurally similar to this compound, used primarily in the treatment of colorectal cancer. .
Uniqueness of this compound: this compound’s uniqueness lies in its liposomal formulation, which enhances its delivery to the tumor site and reduces systemic toxicity. This makes it a promising candidate for targeted cancer therapy .
Comparison with Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
- Lipoplatin
- Lipoxal
Aroplatin represents a significant advancement in the field of platinum-based chemotherapy, offering a balance between efficacy and reduced toxicity through its innovative liposomal delivery system.
Properties
CAS No. |
109488-20-2 |
|---|---|
Molecular Formula |
C26H52N2O4Pt |
Molecular Weight |
651.8 g/mol |
IUPAC Name |
cyclohexane-1,2-diamine;7,7-dimethyloctanoate;platinum(2+) |
InChI |
InChI=1S/2C10H20O2.C6H14N2.Pt/c2*1-10(2,3)8-6-4-5-7-9(11)12;7-5-3-1-2-4-6(5)8;/h2*4-8H2,1-3H3,(H,11,12);5-6H,1-4,7-8H2;/q;;;+2/p-2 |
InChI Key |
PZAQDVNYNJBUTM-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-4,4,4-trifluoro-1-[(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B10752620.png)

![[(4E,6Z,10E,12S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752631.png)


![3-[[3-(2-Amino-2-carboxyethyl)-5-methyl-2,6-dioxopyrimidin-1-yl]methyl]-5-phenylthiophene-2-carboxylic acid](/img/structure/B10752641.png)


![(3R)-6-[(7aR)-4-[2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752659.png)
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752665.png)
![17-(Cyclopropylmethyl)-6,7-didehydro-3,14beta-dihydroxy-4,5alpha-epoxy-6,7-2',3'-benzo[b]furanomorphinanmesylate](/img/structure/B10752668.png)
![3,4-dichloro-N-methyl-N-[(1S,2R)-2-pyrrolidin-1-ylcyclohexyl]benzamide;hydrochloride](/img/structure/B10752673.png)
![[(4Z,6E,8S,9R,10E,12S,13R,16S)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752680.png)
![(2S)-2-[[(4R)-3-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentyl]-5,5-dimethyl-1,3-thiazolidine-4-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10752686.png)
